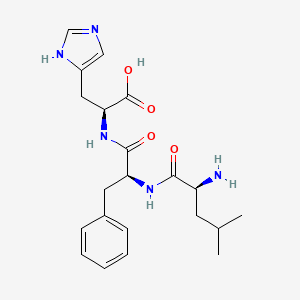
L-Leucyl-L-phenylalanyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a combination of amino acids and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves multiple steps, typically starting with the preparation of the individual amino acid components. The synthesis often includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Peptide Bond Formation: The amino acids are coupled using peptide bond-forming reagents such as carbodiimides.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These methods ensure high purity and yield, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the amino acid side chains.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the amino acid side chains can produce modified peptides.
科学研究应用
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and biocatalysts.
作用机制
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Histidine: Contains an imidazole ring and is a precursor to many biologically active compounds.
Phenylalanine: An aromatic amino acid that shares structural similarities with the phenylpropanamido group.
Leucine: An aliphatic amino acid similar to the 4-methylpentanamido group.
Uniqueness
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of these structural motifs, which confer distinct chemical and biological properties
生物活性
L-Leucyl-L-phenylalanyl-L-histidine (LPH) is a dipeptide composed of the amino acids leucine, phenylalanine, and histidine. This compound has garnered attention in recent years due to its potential biological activities, including its role in protein synthesis, cellular signaling, and possible therapeutic applications. This article explores the biological activity of LPH, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H29N5O4 and a molecular weight of approximately 429.49 g/mol. Understanding its chemical properties is crucial for elucidating its biological functions.
1. Protein Synthesis and Metabolism
Leucine, one of the constituent amino acids of LPH, is known for its role in stimulating muscle protein synthesis through the mTOR (mechanistic target of rapamycin) pathway. Studies indicate that leucine can enhance muscle recovery and growth by activating key signaling pathways involved in protein synthesis . The presence of phenylalanine may further contribute to this effect, as it is also involved in protein synthesis and neurotransmitter production.
2. Immunomodulatory Effects
Histidine has been shown to possess immunomodulatory properties. It serves as a precursor for histamine, which plays a significant role in immune responses. Research indicates that histidine supplementation can potentially enhance immune function by modulating T-cell activity and reducing oxidative stress . The immunomodulatory effects of LPH could be attributed to the combined actions of its constituent amino acids.
3. Antioxidant Activity
L-Histidine exhibits antioxidant properties that may be beneficial in mitigating oxidative stress-related damage. This is particularly relevant in conditions such as rheumatoid arthritis, where oxidative stress plays a critical role in disease progression . The antioxidant activity of LPH could provide therapeutic benefits in various inflammatory diseases.
Case Study 1: Histidine Supplementation in Rheumatoid Arthritis
A study explored the effects of histidine supplementation on patients with rheumatoid arthritis. Results indicated that histidine could reduce serum levels of reactive oxygen species (ROS), suggesting a potential benefit in managing inflammation associated with this condition .
Case Study 2: Leucine's Role in Cancer Cell Metabolism
Research has highlighted the dual role of leucine in cancer metabolism. While it can promote cell growth in certain cancer types, it may also exhibit anti-tumor effects depending on the context . This complexity suggests that LPH's effects on cancer cells may vary based on the cellular environment and metabolic state.
Data Tables
| Amino Acid | Function | Biological Activity |
|---|---|---|
| Leucine | Protein synthesis | Activates mTOR pathway; enhances muscle recovery |
| Phenylalanine | Precursor for neurotransmitters | Affects mood regulation; involved in protein synthesis |
| Histidine | Immunomodulation; antioxidant | Reduces oxidative stress; enhances immune response |
属性
CAS 编号 |
192696-23-4 |
|---|---|
分子式 |
C21H29N5O4 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H29N5O4/c1-13(2)8-16(22)19(27)25-17(9-14-6-4-3-5-7-14)20(28)26-18(21(29)30)10-15-11-23-12-24-15/h3-7,11-13,16-18H,8-10,22H2,1-2H3,(H,23,24)(H,25,27)(H,26,28)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI 键 |
KTOIECMYZZGVSI-BZSNNMDCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















